Product packaging for Dodecyl(sulfophenoxy)benzenesulfonic acid(Cat. No.:CAS No. 794508-24-0)

Dodecyl(sulfophenoxy)benzenesulfonic acid

Cat. No.: B13734984
CAS No.: 794508-24-0
M. Wt: 498.7 g/mol
InChI Key: ZPIMPPJEDUQYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dodecyl(sulfophenoxy)benzenesulfonic acid, frequently utilized in its disodium salt form (CAS 28519-02-0), is a high-purity anionic surfactant designed for advanced research and development applications. This compound is valued for its role as an emulsifier, dispersant, and leveling agent across various scientific and industrial fields. Its primary research value lies in its dual sulfonic acid functional groups, which contribute to its high surface activity and efficacy in stabilizing emulsions. Researchers employ this compound in the emulsion polymerization of acrylics, vinyl acetate, styrene-butadiene, and acrylonitrile, where it is critical for producing stable polymer lattices . In textile research, it acts as a leveling agent to ensure uniform dyeing processes for synthetic fibers like nylon . Additional applications include its use in specialized cleaning product formulations, textile dyeing processes, oil field applications, and as an inert additive in agricultural formulations . As a surfactant, its mechanism of action involves reducing interfacial tension between immiscible phases, facilitating the formation and stabilization of emulsions, and promoting the even dispersion of solid particles in liquid media. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O7S2 B13734984 Dodecyl(sulfophenoxy)benzenesulfonic acid CAS No. 794508-24-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

794508-24-0

Molecular Formula

C24H34O7S2

Molecular Weight

498.7 g/mol

IUPAC Name

2-dodecyl-5-(4-sulfophenoxy)benzenesulfonic acid

InChI

InChI=1S/C24H34O7S2/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-14-22(19-24(20)33(28,29)30)31-21-15-17-23(18-16-21)32(25,26)27/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30)

InChI Key

ZPIMPPJEDUQYEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathway Analysis of Dodecyl Sulfophenoxy Benzenesulfonic Acid

Strategic Approaches to Sulfophenoxybenzenesulfonic Acid Core Synthesis

The formation of the sulfophenoxybenzenesulfonic acid core structure is a critical step in the synthesis of the target molecule. This typically involves either the sulfonation of a pre-formed diphenyl ether molecule or the coupling of appropriately substituted aromatic precursors.

Electrophilic Aromatic Sulfonation Routes

Electrophilic aromatic sulfonation is a common method for introducing sulfonic acid groups onto the diphenyl ether backbone. wikipedia.orgatamanchemicals.com This reaction is a type of electrophilic aromatic substitution where a hydrogen atom on the aromatic ring is replaced by a -SO3H group. wikipedia.org

The sulfonating agent is typically fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid, also known as oleum) or sulfur trioxide itself. chemistrysteps.comyoutube.com The active electrophile is believed to be protonated sulfur trioxide (+SO3H) or neutral sulfur trioxide (SO3), which is highly electrophilic. chemistrysteps.commasterorganicchemistry.comyoutube.com The reaction proceeds through the attack of the electron-rich aromatic ring of diphenyl ether on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. alfa-chemistry.com Subsequent deprotonation restores the aromaticity of the ring, yielding the sulfonic acid derivative. masterorganicchemistry.com

The sulfonation of diphenyl ether can lead to mono- or di-sulfonated products, depending on the reaction conditions such as the concentration of the sulfonating agent, temperature, and reaction time. google.com The position of sulfonation is directed by the activating, ortho-, para-directing phenoxy group.

Sulfonating AgentTypical Reaction ConditionsProductReference
Fuming Sulfuric AcidHeating with excess acidBenzenesulfonic acid derivatives libretexts.org
Sulfur Trioxide (SO3)Often used with a solventBenzenesulfonic acid derivatives chemistrysteps.com
Chlorosulfonic AcidCan be used for sulfonation or to produce sulfonyl chloridesDiphenyl ether sulfonic acid derivatives google.comgoogle.com

Coupling Reactions for Phenoxy Linkage Formation

An alternative strategy for constructing the core structure involves the formation of the diphenyl ether linkage through coupling reactions. These methods are particularly useful for creating specific substitution patterns.

The Ullmann condensation (or Ullmann ether synthesis) is a classical method that involves the copper-catalyzed reaction of an aryl halide with a phenoxide. tandfonline.comwikipedia.orgscielo.org.mx In a typical synthesis, a phenol (B47542) reacts with an aryl bromide in the presence of a base and a copper catalyst. wikipedia.org Modern variations of the Ullmann reaction may employ soluble copper catalysts and can be performed under milder conditions. wikipedia.orgmdpi.com The reaction generally proceeds via the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org

ReactantsCatalystTypical ConditionsProductReference
Phenol, BromobenzeneCopperHigh temperature, polar solventDiphenyl ether wikipedia.org
4-Chloronitrobenzene, PhenolCopperBase (KOH)p-Nitrophenyl phenyl ether wikipedia.org
Phenol, Aryl HalidesCuO NanoparticlesBase (KOH or Cs2CO3), DMSO, ~100°CDiphenyl ether derivatives mdpi.com

The Buchwald-Hartwig amination chemistry has also been extended to the formation of diaryl ethers, representing a palladium-catalyzed alternative to the Ullmann reaction. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This cross-coupling reaction typically involves an aryl halide or triflate and a phenol, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.orglibretexts.org This method often offers milder reaction conditions and broader substrate scope compared to the traditional Ullmann synthesis. wikipedia.org

Dodecyl Chain Incorporation Techniques

The introduction of the C12 alkyl chain is a key step in imparting the desired surfactant properties to the molecule. This is typically achieved through Friedel-Crafts reactions. The general industrial approach involves a two-step process of alkylation followed by sulfonation, or vice versa. google.com

Alkylation and Acylation Strategies

Friedel-Crafts alkylation is the most common method for attaching the dodecyl group to the diphenyl ether core. wikipedia.orgmt.com This reaction involves treating the aromatic ring with an alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or ferric chloride (FeCl3), or a strong protic acid like sulfuric acid. google.commt.com Common alkylating agents include dodecyl halides, dodecene (an α-olefin), or dodecanol. google.comgoogle.comcosoonchem.comresearchgate.net The reaction proceeds by generating a carbocation or a related electrophilic species from the alkylating agent, which then attacks the aromatic ring. mt.com

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of isomers. chemistrysteps.com Additionally, the alkylated product is often more reactive than the starting material, which can result in polyalkylation. libretexts.org

Aromatic SubstrateAlkylating AgentCatalystTypical ConditionsProductReference
Diphenyl etherC6-C16 olefinsAluminum trichloride (B1173362)-Alkyl diphenyl ether google.com
Diphenyl etherFatty alcohols (C8-C16)Sulfuric acid40-100°CAlkyl diphenyl ether google.com
Diphenyl etherAlpha-olefinsSolid acid catalyst80-180°CAlkyl diphenyl ether google.com
Benzene (B151609)DodeceneLewis or Brønsted acidsVariesDodecylbenzene (B1670861) cosoonchem.com

Friedel-Crafts acylation is an alternative method that can be used to introduce the dodecyl chain. wikipedia.org This reaction involves an acylating agent, such as dodecanoyl chloride or dodecanoic anhydride, with a Lewis acid catalyst. wikipedia.orgacs.org The resulting ketone can then be reduced to the corresponding alkyl group. Acylation has the advantage of not being prone to rearrangements and the deactivating effect of the acyl group prevents multiple substitutions. mt.com

Side-Chain Functionalization Methodologies

While direct alkylation of the diphenyl ether core is the most straightforward approach, side-chain functionalization represents a theoretical alternative. For instance, one could envision coupling a pre-functionalized dodecyl chain to the aromatic core. However, the prevalent methods described in the literature for this class of compounds focus on the direct introduction of the alkyl group onto the diphenyl ether or phenoxybenzenesulfonic acid backbone via Friedel-Crafts reactions. google.comgoogle.com The synthesis of 2-amino-5-alkylphenols from 2-amino-5-alkylbenzenesulfonic acids demonstrates the possibility of reactions involving functional groups on an already alkylated and sulfonated benzene ring, though this is a different reaction class. google.com

Reaction Mechanism Elucidation and Kinetic Studies

The electrophilic aromatic sulfonation of the diphenyl ether ring proceeds via the formation of a sigma complex (Wheland intermediate). masterorganicchemistry.com The reaction is known to be reversible. chemistrysteps.com Computational studies on the sulfonation of arenes with SO3 suggest that the mechanism may be more complex than the classic SEAr pathway. In nonpolar media, the reaction may be a concerted process, while in polar solvents, a Wheland-type intermediate is more likely. acs.org The kinetics can be first or second order with respect to SO3, depending on the solvent and conditions.

The Friedel-Crafts alkylation mechanism involves the generation of an electrophile (typically a carbocation) from the alkylating agent by the Lewis acid catalyst. mt.com This electrophile then attacks the π-electron system of the aromatic ring to form a sigma complex. mt.com A proton is then lost to regenerate the aromatic ring and the catalyst. mt.com The kinetics of Friedel-Crafts alkylation can be complex and are influenced by factors such as the nature of the substrate, alkylating agent, catalyst, and solvent. The reaction of phenol alkylation has been shown to proceed via the electrophilic attack of a carbenium ion on the aromatic ring. pnnl.gov

Detailed kinetic studies specifically for the complete synthesis of dodecyl(sulfophenoxy)benzenesulfonic acid are not widely available in open literature. However, the kinetics of the individual steps, sulfonation and alkylation, on analogous aromatic systems have been studied. For instance, the sulfonation of dodecylbenzene is an exothermic and extremely fast reaction. alfa-chemistry.com The reaction involving diphenyl ether is also subject to these general principles, with the specific rates and regioselectivity being influenced by the presence of the phenoxy and alkyl substituents.

Mechanistic Pathways of Key Synthetic Steps

The synthesis of this compound is characterized by two distinct mechanistic pathways corresponding to its alkylation and sulfonation stages.

Alkylation Pathway: The initial step, the alkylation of diphenyl oxide, proceeds via a Friedel-Crafts reaction mechanism. google.com This is a classic electrophilic aromatic substitution reaction. When using an alcohol or olefin as the alkylating agent in the presence of an acid catalyst (like concentrated sulfuric acid), a carbocation electrophile is generated from the dodecyl source. google.com This electrophile then attacks the electron-rich aromatic rings of the diphenyl oxide. The ether linkage (-O-) in diphenyl oxide is an activating, ortho-, para-directing group, meaning the electrophilic attack by the dodecyl carbocation occurs preferentially at the positions ortho and para to the ether bond.

Sulfonation Pathway: The second key step is the sulfonation of the dodecyl diphenyl oxide intermediate. This is also an electrophilic aromatic substitution reaction. alfa-chemistry.com The sulfonating agent, typically sulfur trioxide (SO₃) either directly or generated from oleum (B3057394), acts as the electrophile. cosoonchem.com The electron-donating nature of the ether group and, to a lesser extent, the alkyl group, activates the aromatic rings, directing the incoming sulfo group to the available ortho and para positions. 20.210.105

Computational studies on the sulfonation of analogous aromatic polyether structures provide deeper insight into the mechanism. Density Functional Theory (DFT) studies suggest that the sulfonation of aryl ether rings is a trimolecular process. nih.govacs.org The transition state is proposed to involve the aromatic substrate, one molecule of SO₃, and one molecule of H₂SO₄. nih.govacs.org In this model, the SO₃ and H₂SO₄ attack simultaneously from opposite sides of the aromatic ring, forming a stable six-membered ring at the transition state, which helps to lower the activation energy barrier. nih.govacs.org The sulfonation occurs on the phenyl ring that is activated by the ether linkage. 20.210.105

Kinetic Modeling of Formation Reactions

Detailed kinetic modeling for the specific sulfonation of dodecyl diphenyl oxide is not extensively available in public literature. However, studies on analogous polymer systems containing diaryl ether linkages, such as poly(ether ether ketone) (PEEK), provide valuable insights into the reaction kinetics.

A kinetic study on the sulfonation of PEEK using concentrated sulfuric acid modeled the reaction as a second-order process. semanticscholar.org This model assumes that the reaction rate is dependent on the concentration of both the polymer's reactive sites and the sulfonating agent. The study found that experimental data for substitution degrees up to 95% were in good agreement with this second-order kinetic model. semanticscholar.org The reaction was observed to occur preferentially on the aromatic ring positioned between the two ether linkages. semanticscholar.org Further research on crosslinked PEEK indicated that the sulfonation process can be diffusion-controlled, where the rate is limited by the diffusion of sulfuric acid into the polymer matrix. birmingham.ac.uk

The reaction rate coefficients for the sulfonation of PEEK were determined at various temperatures, as shown in the table below.

Temperature (°C)Reaction Rate Coefficient (k) (L/mol·s)
221.1 x 10⁻⁵
364.4 x 10⁻⁵
451.0 x 10⁻⁴
552.2 x 10⁻⁴
Data sourced from a kinetic study on the sulfonation of poly(ether ether ketone). semanticscholar.org

The activation energy for this first type of substitution was calculated from these data, providing a quantitative measure of the temperature sensitivity of the reaction rate. semanticscholar.org

Catalysis in this compound Synthesis

Catalysis is essential for the efficient synthesis of this compound, particularly in the initial alkylation step. Both homogeneous and heterogeneous catalytic systems are employed in related industrial processes.

Homogeneous Catalysis Applications

Homogeneous catalysts are widely used for the Friedel-Crafts alkylation of diphenyl oxide. Strong Lewis acids, such as aluminum chloride (AlCl₃), are effective catalysts for this reaction when using alkyl halides or olefins as the alkylating agent. google.com Strong Brønsted acids, notably concentrated sulfuric acid, also serve as homogeneous catalysts, particularly when fatty alcohols are used as the alkylating agent. google.com In this case, the sulfuric acid protonates the alcohol, facilitating the formation of the carbocation electrophile necessary for the reaction. These catalysts are effective but can present challenges in separation from the product mixture and in waste disposal. google.com

Heterogeneous Catalytic Systems

The use of heterogeneous catalysts represents a more environmentally benign approach to the alkylation step. While specific literature on heterogeneous catalysis for dodecyl diphenyl oxide synthesis is limited, parallels can be drawn from the production of linear alkylbenzene (LAB), a precursor for another major surfactant. In LAB production, solid acid catalysts like zeolites have largely replaced traditional homogeneous catalysts such as AlCl₃ and HF. cosoonchem.com This shift addresses issues of corrosion, catalyst separation, and waste treatment.

A Chinese patent describes a related etherification process using a heterogeneous MgO-supported catalyst containing zinc and titanium to produce phenylalkyl ether polyoxyethylene ether, which is subsequently sulfonated. google.com This suggests that supported metal oxide catalysts could be a viable heterogeneous option for the synthesis of the diaryl ether precursor, offering advantages in catalyst recovery and reuse.

Optimization of Synthesis Parameters for Enhanced Purity and Yield

The purity and yield of the final this compound product are highly dependent on the careful control of various synthesis parameters in both the alkylation and sulfonation stages.

In the alkylation step, key parameters include reaction temperature, time, and the molar ratio of reactants.

Temperature: Alkylation is typically conducted at temperatures ranging from 40°C to 100°C. google.com

Time: The reaction time can vary significantly, from 1 to 10 hours, to achieve optimal conversion. google.com

Molar Ratios: The ratio of monoalkylated to dialkylated diphenyl oxide in the product can be controlled by adjusting the relative proportions of the reactants. google.compcimag.com The molar ratio of the fatty alcohol to the sulfuric acid catalyst is also critical, with typical ratios ranging from 1:1 to 1:2. google.com

In the sulfonation step, the reaction conditions determine the degree of sulfonation (i.e., the ratio of monosulfonate to disulfonate).

Temperature: Temperature has a significant influence on the product composition. One study found that for the sulfonation of dodecyl diphenyl oxide with oleum, temperatures below 50°C favored the formation of the disulfonate, whereas temperatures above 50°C favored the monosulfonate. researchgate.net

Molar Ratios: The molar ratio of the sulfonating agent to the alkylated diphenyl oxide has a more pronounced effect on the product distribution than temperature. researchgate.net Increasing the dosage of the sulfonating agent generally leads to a higher degree of sulfonation.

Time: Sulfonation reaction times can range from a few minutes to several hours, depending on the desired product and other reaction conditions. google.com

The following table summarizes key parameters and findings from various synthesis methodologies.

Reaction StepParameterTypical Range/ValueEffect/ObservationSource
AlkylationTemperature40 - 100°CControls reaction rate. google.com
Time1 - 10 hoursAffects conversion of reactants. google.com
Molar Ratio (Alcohol:Catalyst)1:1 to 1:2Influences catalytic efficiency. google.com
SulfonationTemperature30 - >50°C<50°C favors disulfonate; >50°C favors monosulfonate. researchgate.net
Time0.1 - 240 minutesImpacts the degree of sulfonation. google.com
Molar Ratio (Reactants)VariableHas a greater effect on sulfonation level than temperature. researchgate.net

By carefully manipulating these parameters, the synthesis can be tailored to produce a product with a specific ratio of mono- and di-alkylated and mono- and di-sulfonated species, thereby optimizing its properties for a given application. google.compcimag.com

Theoretical and Computational Investigations of Dodecyl Sulfophenoxy Benzenesulfonic Acid

Quantum Chemical Characterization of Molecular Structure

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. For a molecule like Dodecyl(sulfophenoxy)benzenesulfonic acid, these methods can provide a foundational understanding of its geometry, electronic landscape, and conformational preferences, which in turn dictate its macroscopic behavior.

Electronic Structure Elucidation (e.g., DFT, Ab Initio Methods)

Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating the electronic structure of molecules. aljest.net For this compound, these calculations would reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The presence of two sulfonate groups and an ether oxygen atom in the headgroup would lead to a high concentration of negative charge in this region, making it strongly hydrophilic. The dodecyl chain, in contrast, would be characterized by a nonpolar electron distribution, rendering it hydrophobic. The phenoxy and benzene (B151609) rings would exhibit characteristic π-electron systems, contributing to potential π-π stacking interactions in aggregates. bohrium.com

DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would allow for the optimization of the molecule's geometry and the calculation of key electronic parameters. aljest.netresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

PropertyPredicted ValueSignificance
HOMO Energy~ -7.0 to -6.0 eVIndicates the electron-donating ability of the molecule.
LUMO Energy~ -1.5 to -0.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap~ 5.0 to 6.0 eVReflects the chemical reactivity and stability.
Dipole MomentHighQuantifies the overall polarity of the molecule, influencing its interaction with polar solvents like water.

Note: The values in this table are hypothetical and based on typical ranges observed for similar anionic surfactants in computational studies. aljest.netresearchgate.net They serve to illustrate the type of data generated from quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the dodecyl chain and the ether linkage in the headgroup allows this compound to adopt numerous conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial as the shape of the surfactant molecule influences its packing at interfaces and in micelles. researchgate.net

Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating the dihedral angles of the flexible bonds. The resulting energy landscape would likely show several local minima corresponding to different stable conformers. The global minimum would represent the most probable conformation in a vacuum or a nonpolar solvent. In an aqueous environment, the hydrophobic effect would strongly favor conformations where the dodecyl tail is extended to minimize contact with water. The bulky and highly charged headgroup would also have preferred orientations to maximize hydration. The interplay of these factors would determine the predominant conformations in solution.

Molecular Dynamics Simulations for Interfacial Behavior

Molecular dynamics (MD) simulations provide a powerful avenue for studying the dynamic behavior of surfactant molecules at interfaces and their self-assembly in solution. acs.org By simulating the movement of atoms over time, MD can offer insights into processes that are difficult to observe experimentally.

Simulation of this compound at Aqueous Interfaces

At an air-water or oil-water interface, this compound molecules would be expected to orient themselves with their hydrophobic dodecyl tails pointing towards the non-aqueous phase (air or oil) and their hydrophilic sulfophenoxy-benzenesulfonic acid headgroups immersed in the water phase. nih.gov MD simulations can quantify this behavior by calculating density profiles of the surfactant, water, and non-aqueous phase across the interface.

Simulations would likely show the bulky headgroup of this compound occupying a larger area at the interface compared to simpler surfactants like sodium dodecyl sulfate. acs.org This increased headgroup size could lead to a lower packing efficiency at the interface, potentially affecting the surface tension reduction capabilities. The flexibility of the ether linkage may allow for complex arrangements of the two aromatic rings at the interface, influencing their interaction with water and neighboring surfactant molecules.

Table 2: Representative Parameters for an MD Simulation of this compound at an Oil-Water Interface

ParameterExample Value/ConditionPurpose
Force FieldGROMOS, CHARMM, or AMBERDescribes the potential energy of the system as a function of atomic coordinates.
Water ModelTIP3P or SPC/ERepresents the water molecules in the system.
System Size~50 surfactant molecules, ~10,000 water molecules, ~2,000 oil moleculesEnsures the system is large enough to observe relevant phenomena.
Simulation Time100-500 nanosecondsAllows the system to reach equilibrium and for dynamic processes to be observed.
Key AnalysesDensity profiles, interfacial tension, radial distribution functions, molecular orientationTo characterize the structure and properties of the interface.

Note: This table presents typical parameters for an MD simulation of a surfactant system and is for illustrative purposes.

Aggregate Formation Dynamics in Solution

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in solution self-assemble into aggregates such as micelles. MD simulations can be used to study the dynamics of this process, including the initial stages of aggregation and the final structure of the micelles.

For this compound, the large and highly charged headgroup would likely lead to significant electrostatic repulsion between molecules. This repulsion would need to be overcome by the hydrophobic attraction of the dodecyl tails for micellization to occur. The resulting micelles would be expected to have a core composed of the hydrophobic tails and a corona of the hydrated hydrophilic headgroups. The bulky nature of the headgroup could favor the formation of non-spherical micelles, such as ellipsoidal or cylindrical structures, to accommodate the steric hindrance and electrostatic repulsion. The presence of two aromatic rings could also lead to π-π stacking interactions between headgroups in the micellar corona, further influencing the aggregate structure. acs.org

Structure-Reactivity Relationships from Computational Models

Computational models, particularly Quantitative Structure-Property Relationship (QSPR) models, are valuable for establishing correlations between the molecular structure of surfactants and their macroscopic properties. tandfonline.comresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties like the CMC.

For this compound, several structural features would be important in a QSPR model:

The Dodecyl Chain: The length of the hydrophobic tail is a primary determinant of a surfactant's properties. Longer tails generally lead to lower CMCs and greater surface activity.

The Bulky Aromatic Headgroup: The presence of two aromatic rings and two sulfonate groups significantly increases the size and hydrophilicity of the headgroup. QSPR studies on other anionic surfactants have shown that the nature of the hydrophilic group is a key descriptor. researchgate.net The large headgroup would likely increase the CMC compared to a surfactant with the same tail but a smaller headgroup, due to increased steric hindrance and electrostatic repulsion.

The Ether Linkage: The flexible ether bond introduces additional conformational freedom, which can influence how the surfactant packs at interfaces and in micelles.

Two Sulfonate Groups: The presence of two anionic charges would lead to strong electrostatic repulsion, likely increasing the area per molecule at an interface and influencing the curvature of the micelles.

By developing a QSPR model that includes descriptors for these features, it would be possible to predict the properties of this compound and to understand how modifications to its structure would affect its performance as a surfactant. tandfonline.com

Prediction of Reactivity Pathways

The reactivity of this compound is primarily dictated by the interplay of its three main components: the dodecyl chain, the diphenyl ether linkage, and the two sulfonic acid groups. Computational chemistry provides powerful tools to predict the most likely pathways for its reactions.

One of the primary modes of reaction for this compound is electrophilic aromatic substitution on the benzene rings. The sites most susceptible to electrophilic attack can be predicted by calculating the electron density of the aromatic carbons. The sulfonate groups are strongly deactivating and meta-directing, while the phenoxy and dodecyl groups are activating and ortho-, para-directing. Computational models, such as those employing Density Functional Theory (DFT), can precisely quantify the activation or deactivation of specific positions on the aromatic rings, thus predicting the regioselectivity of reactions like nitration, halogenation, or sulfonation.

Another key aspect of its reactivity is the acidity of the sulfonic acid groups . Theoretical calculations can determine the pKa values of these groups, providing a quantitative measure of their acidity. The electronic environment created by the rest of the molecule, including the electron-withdrawing nature of the second sulfonic acid group and the ether linkage, will influence the dissociation of the protons.

The dodecyl chain , being aliphatic, is less reactive than the aromatic portions. However, it can undergo free-radical substitution, particularly at the carbons further from the deactivating influence of the aromatic ring. Computational methods can model the stability of the potential radical intermediates to predict the most likely site of such reactions.

Finally, the ether linkage can be a site of cleavage under harsh conditions. Computational studies can model the bond dissociation energy of the C-O bonds in the diphenyl ether moiety to predict the conditions under which this fragmentation might occur.

Influence of Substituent Effects on Electronic Distribution

The electronic distribution in this compound is significantly influenced by its various substituents. This distribution is key to understanding the molecule's reactivity, polarity, and intermolecular interactions.

The sulfonate groups (-SO3H) are powerful electron-withdrawing groups. Through a combination of inductive and resonance effects, they pull electron density away from the benzene rings to which they are attached. This deactivation is a critical factor in the molecule's resistance to further electrophilic substitution.

The dodecyl group (-C12H25) is an alkyl group and acts as a weak electron-donating group through an inductive effect. This has a modest impact on the electronic properties of the benzene ring it is attached to, slightly increasing its electron density.

The interplay of these substituent effects creates a complex electronic landscape across the molecule. Quantum chemical calculations can provide a detailed picture of this landscape through the generation of molecular electrostatic potential (MEP) maps. These maps visualize the electron-rich and electron-poor regions of the molecule, offering insights into how it will interact with other chemical species.

Table 1: Predicted Electronic Effects of Substituents on Aromatic Rings

SubstituentInductive EffectResonance EffectOverall Effect on Ring
-SO3HElectron-withdrawingElectron-withdrawingDeactivating
-C12H25Electron-donatingN/AWeakly Activating
-O- (ether linkage)Electron-withdrawingElectron-donatingActivating

Advanced Computational Methodologies in Compound Characterization

The characterization of a molecule as complex as this compound benefits greatly from advanced computational methodologies. These methods complement experimental techniques by providing a deeper understanding of the molecule's structure, properties, and behavior at the atomic level.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry and is well-suited for studying this compound. DFT calculations can be used to optimize the molecule's geometry, predict its vibrational spectra (for comparison with experimental IR and Raman data), and calculate a wide range of electronic properties, including HOMO-LUMO energy gaps, which are crucial for understanding its chemical reactivity and spectroscopic behavior. mdpi.commdpi.com

Molecular Dynamics (MD) simulations can be employed to study the conformational flexibility of the long dodecyl chain and the molecule as a whole. rsc.org These simulations model the movement of atoms over time, providing insights into the molecule's shape in different environments, such as in solution or at an interface. This is particularly relevant for understanding the surfactant properties of this class of molecules.

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a way to study the reactivity of this large molecule in a complex environment, such as in a solvent. In a QM/MM approach, the reactive part of the molecule (e.g., one of the benzene rings) is treated with a high level of quantum mechanics, while the rest of the system (the dodecyl chain and solvent molecules) is treated with a more computationally efficient molecular mechanics force field. This hybrid approach allows for the accurate modeling of chemical reactions in a realistic setting.

By applying these advanced computational methodologies, researchers can gain a comprehensive, atom-level understanding of the structure, reactivity, and properties of this compound, guiding further experimental work and application development.

Colloidal and Interfacial Science of Dodecyl Sulfophenoxy Benzenesulfonic Acid

Micellization Phenomena and Critical Micelle Concentration Determination Methodologies

Surfactant molecules like dodecyl(sulfophenoxy)benzenesulfonic acid, when dissolved in a solvent, exhibit a tendency to form organized aggregates known as micelles. This process, termed micellization, occurs above a certain concentration known as the Critical Micelle Concentration (CMC). Below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers begin to self-assemble into micelles, with their hydrophobic tails oriented towards the core of the aggregate and their hydrophilic heads facing the surrounding solvent. This arrangement minimizes the unfavorable interactions between the hydrophobic tails and the polar solvent molecules.

For 4-dodecylbenzene sulfonic acid (a form of DBSA), a critical micelle concentration and a critical vesicle concentration have been reported to be approximately 0.53 mM and 2.14 mM, respectively, indicating that with increasing concentration, a transition from micelles to vesicles can occur rsc.org.

Several experimental techniques are employed to determine the CMC and characterize the properties of micellar aggregates. These methods rely on detecting the changes in the physicochemical properties of the surfactant solution as a function of its concentration.

Surface Tension Measurement: The surface tension of a surfactant solution decreases with increasing concentration as the surfactant monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form, the surface tension reaches a plateau. The concentration at which this break occurs is the CMC.

Conductivity Measurement: For ionic surfactants like this compound, the electrical conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with the concentration of the charged surfactant monomers. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles are larger and less mobile than the individual monomers, and they bind some of the counterions, reducing the total number of effective charge carriers. The CMC is identified as the point where the slope of the conductivity versus concentration plot changes.

Fluorescence Spectroscopy: This method utilizes fluorescent probes that are sensitive to the polarity of their microenvironment. In an aqueous surfactant solution, a fluorescent probe will partition into the hydrophobic core of the micelles once they are formed. This change in the microenvironment of the probe leads to a detectable change in its fluorescence spectrum, which can be used to determine the CMC.

Calorimetry: Isothermal titration calorimetry (ITC) can be used to measure the enthalpy change associated with micelle formation, from which the CMC and other thermodynamic parameters can be derived.

The following table summarizes CMC values for sodium dodecyl benzene (B151609) sulfonate, a related monosulfonated surfactant, determined by various methods.

MethodTemperature (°C)CMC (mM)
PVC Electrode151.63
PVC Electrode19.11.48
PVC Electrode251.52
PVC Electrode41.61.73
Na+ Electrode151.62
Na+ Electrode19.31.37
Na+ Electrode251.47
Na+ Electrode40.51.98
Conductivity251.62

Data compiled from studies on sodium dodecylbenzenesulfonate. pcc.eu

The process of micellization can be described by several theoretical models that provide insights into the thermodynamics of micelle formation. The two most common models are the phase separation model and the mass action model.

Phase Separation Model: This model treats the formation of micelles as a phase transition, where the micelles are considered a separate pseudophase that forms when the surfactant concentration reaches the CMC.

Mass Action Model: This model describes micellization as a chemical equilibrium between the surfactant monomers and the micelles. The equilibrium is characterized by an equilibrium constant, and the model allows for the calculation of thermodynamic parameters such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

The standard Gibbs free energy of micellization can be calculated using the equation: ΔG°mic = RT ln(CMC)

where R is the gas constant and T is the absolute temperature. The enthalpy of micellization can be determined from the temperature dependence of the CMC using the Gibbs-Helmholtz equation, and the entropy can then be calculated from the Gibbs free energy and enthalpy. Micellization is primarily an entropy-driven process, with the positive entropy change resulting from the release of structured water molecules from around the hydrophobic tails of the surfactant monomers more than compensating for the negative entropy change from the aggregation of the monomers.

Adsorption Behavior at Solid-Liquid Interfaces

The adsorption of surfactants at solid-liquid interfaces is a crucial aspect of their application in various industrial processes. This compound, being an anionic surfactant, is expected to adsorb onto solid surfaces, with the extent and mechanism of adsorption depending on the nature of the solid substrate, the properties of the solution (e.g., pH, ionic strength), and the temperature.

The relationship between the amount of surfactant adsorbed onto a solid surface and its equilibrium concentration in the solution at a constant temperature is described by an adsorption isotherm. Common isotherm models used to describe surfactant adsorption include the Langmuir and Freundlich isotherms.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.

Freundlich Isotherm: This model is an empirical equation that describes adsorption on heterogeneous surfaces.

The kinetics of adsorption describe the rate at which the surfactant molecules adsorb onto the solid surface. The adsorption process can be controlled by diffusion of the surfactant molecules to the surface or by the kinetics of attachment to the surface. Pseudo-first-order and pseudo-second-order kinetic models are often used to analyze the adsorption rate data.

For instance, the adsorption of sodium dodecyl benzene sulfonate (SDBS) on various substrates has been studied. On hematite, the adsorption of SDBS was found to be dependent on the pH of the suspension, with adsorption decreasing as the pH increases researchgate.net. The adsorption kinetics were observed to be a slow process researchgate.net. In another study, the adsorption of SDBS on carbon black particles was found to be driven by hydrophobic interactions, and the presence of an inorganic salt like NaCl increased the adsorption amount nih.govindustrialchemicals.gov.au. The adsorption of SDBS onto calcium aluminum hydrotalcites was well-described by the pseudo-second-order kinetic model and the Langmuir isotherm model, suggesting chemisorption rsc.orgresearcher.life.

The following table presents data on the Langmuir adsorption capacities of SDBS-modified calcium aluminum hydrotalcites for Pb(II) ions, which indirectly reflects the adsorption characteristics of the surfactant onto the substrate.

Temperature (K)Langmuir Adsorption Capacity (mg/g)
293797.63
303828.76
313854.29

Data for the adsorption of Pb(II) on SDBS-CaAl-LDHs. researcher.life

The adsorption of anionic surfactants like this compound at solid-liquid interfaces is governed by a combination of electrostatic interactions, hydrophobic interactions, and other specific interactions.

Electrostatic Interactions: On a positively charged surface, the anionic head groups of the surfactant will be attracted to the surface, leading to strong adsorption. On a negatively charged surface, electrostatic repulsion will hinder adsorption.

Hydrophobic Interactions: The hydrophobic tails of the surfactant molecules have a strong tendency to escape the aqueous environment, which can drive their adsorption onto hydrophobic surfaces or their aggregation on the surface.

Orientation: At low concentrations, the surfactant molecules may adsorb individually with their hydrophobic tails oriented towards the solid surface if the surface is hydrophobic, or with their head groups oriented towards the surface if it is hydrophilic and oppositely charged. As the concentration increases, the adsorbed surfactant molecules may form aggregates on the surface, such as hemimicelles or admicelles, where the hydrophobic tails associate with each other.

The adsorption of SDBS on hematite has been proposed to occur in stages, with initial adsorption at the Stern layer followed by adsorption at the mineral surface researchgate.net.

Emulsification and Foaming Dynamics

The ability of surfactants to stabilize emulsions and foams is a direct consequence of their adsorption at liquid-liquid and gas-liquid interfaces, respectively.

Emulsification: An emulsion is a dispersion of one immiscible liquid in another, such as oil in water. Surfactants like this compound act as emulsifying agents by adsorbing at the oil-water interface, thereby reducing the interfacial tension and creating a protective barrier around the dispersed droplets that prevents them from coalescing. The amine salts of dodecylbenzene (B1670861) sulfonic acid have been shown to be effective emulsifying agents for creating stable acid emulsions used in hydrocarbon-bearing formations wikipedia.org.

Emulsion Stability Mechanisms Mediated by this compound

This compound and its salts, such as sodium dodecyl diphenyl ether disulfonate, are highly effective emulsifying agents utilized in various industrial applications, including emulsion polymerization. Their efficacy in stabilizing emulsions stems from several key mechanisms rooted in their molecular structure. The presence of two sulfonate groups on the diphenyl ether backbone provides significant electrostatic repulsion, while the dodecyl chain offers a hydrophobic anchor in the oil phase.

The primary mechanisms by which this compound stabilizes emulsions are:

Reduction of Interfacial Tension (IFT): Like all surfactants, these molecules adsorb at the oil-water interface, effectively lowering the interfacial tension. This reduction in IFT facilitates the formation of smaller droplets during emulsification, as less energy is required to create a new interfacial area. For instance, monododecyl diphenyl ether disulfonate has been shown to reduce the interfacial tension to the order of 10⁻² mN/m. researchgate.net The unique structure with two sulfonate groups linked by a rigid diphenyl ether group contributes to its high efficiency in reducing IFT. researchgate.net

Electrostatic Repulsion: The two sulfonate head groups impart a significant negative charge to the surface of the oil droplets. This creates a strong electrostatic repulsion between the droplets, preventing them from approaching each other and coalescing. This electrostatic stabilization is a crucial factor in the long-term stability of emulsions.

Formation of a Protective Interfacial Film: The adsorbed surfactant molecules form a protective film around the dispersed droplets. This film acts as a mechanical barrier, further inhibiting coalescence. The rigidity of the diphenyl ether group can contribute to the formation of a more structured and robust interfacial layer compared to single-head, single-tail surfactants.

The stability of emulsions formed with these surfactants is also influenced by factors such as electrolyte concentration. While some surfactants are sensitive to the presence of salts, which can screen the electrostatic repulsion, diphenyl ether disulfonates are known for their tolerance to electrolytes. researchgate.net

Below is a table summarizing the interfacial properties of a related compound, monododecyl diphenyl ether disulfonate (C12-MADS), which illustrates its effectiveness in reducing interfacial tension.

PropertyC12-MADSC12-DADS (Didodecyl)C12-LAS (Linear Alkylbenzene Sulfonate)
Surface and Interfacial Activity BetterMost Unfavorable-
Effect of NaCl and CaCl2 on IFT Passes through a minimumWeak effectPasses through a minimum
IFT Reduction Capability Can reduce to 10⁻² mN/m-Can reduce to 10⁻² mN/m

Foaming Capacity and Foam Film Stabilization Theories

This compound and its derivatives are known for their moderate to good foaming properties. The ability to form stable foams is critical in applications such as detergents and fire-fighting foams. The stability of a foam is determined by the properties of the thin liquid films (lamellae) that separate the gas bubbles.

The key theories and mechanisms involved in foam film stabilization by these surfactants include:

Gibbs-Marangoni Effect: This effect is a primary contributor to foam stability. When a foam film is stretched, the local surfactant concentration on the surface decreases, leading to an increase in surface tension in that area. This gradient in surface tension induces a flow of liquid from regions of lower surface tension (higher surfactant concentration) to the stretched region, which helps to heal the thinned spot and prevent film rupture.

Electrostatic Repulsion: Similar to emulsion stabilization, the two sulfonate groups on the surfactant molecules create a negative charge on both sides of the foam film. The resulting electrostatic repulsion between the two surfaces of the film prevents it from thinning beyond a certain equilibrium thickness, thereby enhancing its stability.

Surface Viscoelasticity: The layer of surfactant molecules at the air-water interface can exhibit viscoelastic properties, meaning it can resist deformation and recover its shape. This surface elasticity helps to dampen mechanical shocks and stresses that could otherwise lead to film rupture. The rigid diphenyl ether structure may contribute to a higher surface viscoelasticity.

Research on related anionic surfactants like sodium dodecyl sulfate (SDS) has shown that the stability of foam films is also influenced by factors such as the presence of electrolytes. Electrolytes can dampen the hydrophobic forces within the foam film. nih.gov The disjoining pressure, which is the net pressure arising from the various forces acting across the thin film (including electrostatic, van der Waals, and hydrophobic forces), is a key determinant of foam film stability.

The foaming properties of a dipotassium dodecyl diphenyl ether disulfonate (DPDDPEDS) have been investigated, indicating its excellent surface activity which is a prerequisite for good foaming. researchgate.net

Foaming PropertyObservation for Related Diphenyl Ether Disulfonates
Foaming Capacity Generally moderate to good, a desirable trait in applications where excessive foam is not required.
Foam Stability Enhanced by the Gibbs-Marangoni effect and electrostatic repulsion from the two sulfonate groups.

Interactions with Macromolecular Systems

Binding Studies with Polymers and Biopolymers (Non-Clinical Context)

The interaction of this compound and similar anionic surfactants with polymers in aqueous solutions is a subject of significant scientific and industrial interest. These interactions can lead to the formation of polymer-surfactant complexes with properties that are distinct from those of the individual components.

The binding of anionic surfactants to nonionic polymers, such as poly(ethylene oxide) (PEO), and to cationic polymers, like poly(diallyldimethylammonium chloride) (PDAC), has been extensively studied. The binding process is typically cooperative and is driven by a combination of electrostatic and hydrophobic interactions.

Critical Aggregation Concentration (CAC): The interaction between an anionic surfactant and a polymer typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC). The CAC is usually lower than the critical micelle concentration (CMC) of the free surfactant. At the CAC, surfactant molecules begin to form micelle-like aggregates along the polymer chain.

Binding Mechanism: For nonionic polymers, the initial binding is often driven by hydrophobic interactions between the surfactant's alkyl chain and hydrophobic segments of the polymer. For cationic polymers, the primary driving force is the electrostatic attraction between the negatively charged sulfonate groups of the surfactant and the positively charged groups on the polymer. researchgate.net

Influence of Surfactant Structure: The structure of the surfactant, including the nature of its headgroup and the length of its hydrophobic tail, plays a crucial role in the binding process. The presence of the bulky diphenyl ether group and two sulfonate charges in this compound would influence its binding characteristics compared to simpler alkyl sulfonates.

A study on the interaction between sodium dodecyl sulfate (SDS) and PEO using molecular dynamics simulations revealed that the polymer resides on the micelle surface, with the association being mainly driven by hydrophobic interactions between the polymer and the surfactant tails. nih.gov

Formation of Polymer-Surfactant Complexes and Supramolecular Assemblies

The binding of this compound to polymers leads to the formation of polymer-surfactant complexes, which can be considered a type of supramolecular assembly. These complexes can adopt various structures depending on the concentrations of the polymer and surfactant, as well as other conditions like ionic strength and temperature.

"Beaded Necklace" Model: A widely accepted model for the structure of complexes between flexible polymers and ionic surfactants is the "beaded necklace" or "string of pearls" model. In this model, the surfactant molecules form micelle-like clusters that are bound to the polymer chain, resembling beads on a string. nih.gov This structure is stabilized by the hydrophobic interactions within the micellar aggregates and the electrostatic interactions (if any) with the polymer.

Impact on Solution Properties: The formation of these complexes can significantly alter the properties of the solution, such as its viscosity and surface tension. For instance, the interaction between a surfactant and a hydrophobically modified polymer can lead to the formation of a gel-like network, resulting in a substantial increase in viscosity.

Influence on Interfacial Behavior: Polymer-surfactant complexes can also have a profound impact on the behavior of foam films. Studies on poly(ethylene oxide)-sodium dodecyl sulfate (PEO-SDS) complexes have shown that they can influence the drainage and stratification of foam films. nih.gov

The interaction of sodium dodecyl diphenyl ether disulfonate has been utilized in the preparation of composite materials with polyvinyl chloride (PVC), where it is intercalated into layered double hydroxides. mdpi.com This demonstrates the formation of complex supramolecular structures involving this type of surfactant.

Vesicle Formation and Structural Transition Mechanisms

While surfactants are well-known for forming micelles in aqueous solutions, some can also form vesicles, which are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. Vesicle formation typically depends on the molecular geometry of the surfactant, which can be described by the packing parameter.

Micelle-to-Vesicle Transitions: For some single-chain surfactants, a transition from micelles to vesicles can be induced by changing the solution conditions, such as concentration, temperature, or pH, or through processes like wet-dry cycles. rsc.org For instance, an increase in the concentration of 4-dodecylbenzene sulfonic acid (DBSA) can drive a micelle-to-vesicle transition. rsc.org

Mechanisms of Vesicle Formation: The formation and stability of vesicles from single-chain surfactants like DBSA are often attributed to specific intermolecular interactions. Hydrogen bonding between the sulfonic acid headgroups and the interdigitated packing of the alkyl chains in the bilayer are thought to play a key role. rsc.org

Spontaneous Vesicle Formation: In some systems, such as mixtures of anionic and cationic (catanionic) surfactants, vesicles can form spontaneously. nih.govacs.org This is driven by the strong electrostatic attraction between the oppositely charged headgroups, which leads to the formation of a more charge-neutral ion pair that favors a bilayer structure. While this compound is an anionic surfactant, its potential to form vesicles in combination with cationic surfactants is a relevant area of study.

Research on 4-dodecylbenzene sulfonic acid has shown that it can form unilamellar vesicles of approximately 80 nm in size, which coexist with micelles in solution. rsc.org These vesicles exhibit remarkable stability over time and under various stress conditions. rsc.org

The table below summarizes the aggregation behavior of 4-dodecylbenzene sulfonic acid, a structurally related compound.

ParameterValue (for 4-dodecylbenzene sulfonic acid)
Critical Micelle Concentration (CMC) ~0.53 mM
Critical Vesicle Concentration (CVC) ~2.14 mM
Vesicle Structure Unilamellar
Approximate Vesicle Size ~80 nm
Key Stabilizing Interactions Hydrogen bonding and interdigitated alkyl chains

Applications of Dodecyl Sulfophenoxy Benzenesulfonic Acid in Advanced Materials and Chemical Technologies

Role in Polymer Synthesis and Modification

The utility of dodecyl diphenyl ether disulfonic acid and its salts is particularly prominent in the field of polymer science, where they function as key components in polymerization processes and for the subsequent modification of polymer properties.

In emulsion polymerization, a process used to produce a wide variety of synthetic polymers, dodecyl diphenyl ether disulfonate (typically as its sodium salt) serves as a highly efficient emulsifier and stabilizer. The mechanism of action is rooted in its amphiphilic nature. The long hydrophobic dodecyl tail orients itself into the monomer droplets, while the two anionic sulfonate head groups remain at the oil-water interface, projecting into the aqueous phase.

This arrangement achieves several critical functions:

Micelle Formation: Above its critical micelle concentration (CMC), the surfactant molecules self-assemble into micelles in the aqueous phase. These micelles encapsulate monomer molecules, creating nano-sized reservoirs where polymerization is initiated.

Particle Stabilization: As polymer chains grow, they form latex particles. The surfactant adsorbs onto the surface of these newly formed particles. The negatively charged sulfonate groups provide a strong electrostatic repulsion between particles, preventing them from coagulating or agglomerating. This electrostatic stabilization is crucial for maintaining a stable dispersion (latex) throughout the polymerization process and during storage. google.comresearchgate.net

Particle Size Control: The concentration of the emulsifier is a key factor in controlling the final particle size of the polymer dispersion. A higher concentration of surfactant leads to the formation of a greater number of micelles, resulting in a larger number of smaller polymer particles.

Research has demonstrated the effectiveness of sodium dodecyl diphenyl ether disulfonate in various polymer systems. For instance, in the synthesis of a core-shell acrylate (B77674) polymer emulsion, optimal results including a high monomer conversion rate and low gel content were achieved when the concentration of the emulsifier was 1.5% by weight. science.govgoogle.com This resulted in the formation of stable latex particles with a core-shell structure and an average size of approximately 130 nm. science.govgoogle.com

Table 1: Effect of Sodium Dodecyl Diphenyl Ether Disulfonate (DSB) on Acrylate Emulsion Polymerization science.govgoogle.com
ParameterValueResulting Property
Emulsifier (DSB) Concentration1.5% (wt)High Monomer Conversion Rate, Low Gel Content
Initiator (KPS) Concentration0.5% (wt)
Latex Particle StructureCore-Shell
Average Latex Particle Size~130 nm

The application of dodecyl diphenyl ether disulfonic acid extends to the post-synthesis modification of polymeric materials. Its ability to strongly adsorb to surfaces can be harnessed to alter the surface properties of polymers. When a polymer material is treated with a solution containing this surfactant, the molecules form a layer on the surface. The hydrophobic tails anchor to the polymer matrix, while the hydrophilic sulfonate groups are exposed.

This surface modification can impart several beneficial properties:

Increased Hydrophilicity and Wettability: The presence of the sulfonate groups makes the polymer surface more attractive to water, which is advantageous in applications requiring improved wetting, such as in coatings, adhesives, and films.

Antistatic Properties: The anionic nature of the adsorbed layer can help to dissipate static electrical charges from the surface of insulating polymers.

Improved Adhesion and Dyeability: By altering the surface energy, the surfactant layer can act as a primer, improving the adhesion of subsequent coatings, inks, or adhesives. In textiles, it can enhance the uptake of cationic dyes.

Integration into Nanomaterials and Self-Assembled Structures

The distinct molecular structure of dodecyl diphenyl ether disulfonate facilitates its use in the burgeoning field of nanotechnology, both as a component in forming complex nanostructures and as a template for their synthesis.

While primarily known for its role in polymer emulsions, the principles of using dodecyl diphenyl ether disulfonate as a stabilizer can be extended to the synthesis of inorganic nanomaterials. In one novel application, its sodium salt (referred to as MADS) was used to create a UV-shielding nanomaterial. researchgate.netmdpi.com The surfactant anions were inserted (intercalated) into the layers of a ZnAl-layered double hydroxide (B78521) (LDH). researchgate.netmdpi.com

In this role, the surfactant acts as a templating and stabilizing agent. The molecules arrange themselves between the inorganic layers, controlling the spacing and preventing the layers from collapsing. The resulting hybrid material (MADS-LDH) demonstrated superior UV absorption capabilities compared to the original LDH, showcasing a method for integrating the properties of the organic surfactant with an inorganic nanostructure to create functional composite materials. researchgate.netmdpi.com

Like many surfactants, dodecyl diphenyl ether disulfonate exhibits self-assembly behavior in aqueous solutions. researchgate.netroyalsocietypublishing.org Driven by the hydrophobic effect, the molecules aggregate to minimize the contact between their dodecyl tails and water. The most common structure formed is the micelle, a spherical aggregate with a hydrophobic core and a hydrophilic shell. science.gov

The unique "gemini" or divalent nature of this surfactant, with two sulfonate groups attached to the diphenyl ether headgroup, influences its aggregation behavior. This structure can lead to the formation of more complex supramolecular assemblies beyond simple spherical micelles. While the formation of vesicles (hollow, bilayered spheres) by this specific surfactant alone is not extensively documented, it is known that mixtures of anionic and cationic surfactants (catanionic systems) can spontaneously form vesicles. science.govresearchgate.net Given its anionic nature, dodecyl diphenyl ether disulfonate is a potential component for creating such advanced self-assembled structures when combined with suitable cationic partners. researchgate.netroyalsocietypublishing.org These organized assemblies are of great interest for applications in drug delivery, encapsulation, and as microreactors. google.com

Catalytic Activity and Role in Reaction Media

The acidic form of the surfactant, dodecyl diphenyl ether disulfonic acid, possesses strong acidic protons on its sulfonate groups, allowing it to function as an acid catalyst. Its surfactant properties simultaneously allow it to act as a phase-transfer or micellar catalyst, enhancing reaction rates between immiscible reactants.

One documented application is its use as a catalyst in the preparation of styrenated hindered phenol (B47542) antioxidants. In this synthesis, the compound catalyzes the electrophilic substitution reaction between phenolic compounds and styrene. Its acidic nature activates the reactants, while its surfactant properties may help to homogenize the reaction mixture, leading to an efficient synthesis.

Furthermore, in broader applications such as soil remediation or enhanced oil recovery, the sodium salt form plays a critical role in the reaction media. googleapis.com While not a catalyst in the traditional sense, its ability to form micelles allows it to solubilize non-polar contaminants like polycyclic aromatic hydrocarbons (PAHs) in water. science.gov This process, known as micellar solubilization, dramatically increases the apparent solubility of the hydrophobic compounds, making them accessible to other chemical reagents (like oxidizing agents) or microorganisms for degradation. science.govscience.govscience.gov For example, sodium dodecyl diphenyl ether disulfonate was found to significantly enhance the chemical oxidation of PAHs in contaminated soil by stabilizing the oxidizing agent and improving its contact with the contaminants. science.gov

Acid Catalysis in Organic Transformations

Dodecyl(sulfophenoxy)benzenesulfonic acid, more commonly known as Dodecylbenzenesulfonic acid (DBSA), has emerged as a highly effective and environmentally conscious Brønsted acid catalyst in a variety of organic transformations. Its unique structure, featuring both a hydrophobic alkyl chain and a hydrophilic sulfonic acid group, allows it to function as a phase-transfer catalyst and surfactant, often enabling reactions to proceed in aqueous media. This dual functionality makes it a valuable tool in green chemistry.

One notable application is in the synthesis of bis(indolyl)methanes and bis(4-hydroxycoumarin-3-yl)methanes. Research has demonstrated that DBSA can efficiently catalyze the reaction between indoles or 4-hydroxycoumarin (B602359) and various aldehydes in water. This method offers significant advantages, including mild reaction conditions, excellent product yields (ranging from 70% to 96%), and the avoidance of volatile or toxic organic solvents.

In the field of renewable energy, DBSA serves as a potent catalyst for the production of biodiesel. It effectively catalyzes both the esterification of free fatty acids and the transesterification of triglycerides. The hydrophobic part of the DBSA molecule allows it to dissolve in the oil phase, while the hydrophilic sulfonic acid group catalyzes the reaction, overcoming the mass transfer limitations often seen with conventional inorganic acid catalysts. This leads to high conversion rates under relatively mild conditions.

The table below summarizes the catalytic performance of DBSA in select organic transformations.

Reaction TypeSubstratesProductCatalyst LoadingMediumYield
Bis(indolyl)methane SynthesisIndole, Aromatic AldehydesBis(indolyl)methane10 wt%Water70-96%
Biodiesel ProductionTriglycerides, Free Fatty Acids, AlcoholFatty Acid Methyl Esters (Biodiesel)VariesVaries>95%
Ester SynthesisFatty Acids, AlcoholsEstersN/ACyclohexane (Inverse Microemulsion)74-99%

Microemulsion-Based Reaction Environments

The amphiphilic nature of Dodecylbenzenesulfonic acid allows it to act as a surfactant, self-assembling into microemulsions or reverse micelles in certain solvent systems. This capability is harnessed to create unique reaction environments that can significantly enhance reaction rates and yields. By forming these microstructures, DBSA can bring otherwise immiscible reactants, such as a water-soluble compound and an oil-soluble compound, into close proximity within the micro-domain, thereby increasing the frequency of effective collisions.

Application in Environmental Remediation Technologies

Role in Flotation and Separation Processes

Froth flotation is a widely used physicochemical process in the mining industry for separating valuable minerals from gangue (unwanted rock or minerals). youtube.com The process relies on the selective attachment of air bubbles to the surface of hydrophobic particles, which then rise to the surface and are collected as froth. youtube.com Dodecylbenzenesulfonic acid and its salts (SDBS) play a crucial role as reagents in these processes, often acting as collectors or synergists. mdpi.com

As a collector, the surfactant adsorbs onto the surface of a specific mineral, rendering it hydrophobic. For example, SDBS has been investigated as a collector for separating fluorapatite (B74983) from dolomite, demonstrating a higher affinity for the fluorapatite surface. mdpi.com This selective adsorption is key to achieving efficient separation. mdpi.com

In other cases, SDBS is used as a synergist in combination with other collectors, such as sodium oleate (B1233923) (NaOL). mdpi.com In the flotation separation of magnesite and dolomite, the addition of SDBS to NaOL improves the collecting ability and ion resistance of the primary collector. mdpi.com It also enhances the dispersion and solubility of the fatty acid collector in the aqueous solution, leading to a more effective co-adsorption on the target mineral surface and ultimately achieving a better separation. mdpi.com

The table below highlights the role of SDBS in various mineral flotation processes.

Mineral SystemRole of SDBSTarget MineralSeparated FrompH Condition
Fluorapatite / DolomiteCollectorFluorapatiteDolomite~9.6
Magnesite / DolomiteSynergist (with Sodium Oleate)MagnesiteDolomite~10.5
Apatite / GangueSynergist (with Fatty Acids)ApatiteGangue~9.5
Magnesite / QuartzCollector (as Dodecylbenzenesulfonate isopropanolamine)MagnesiteQuartzNatural

Performance in Industrial Formulations Beyond Detergency

While Dodecylbenzenesulfonic acid is a cornerstone of the detergent industry, its versatile properties lend it to a wide range of other industrial applications.

Oil and Gas Industry: DBSA is utilized in drilling fluids to help reduce friction and protect machinery during drilling operations. chemicalbook.com It also functions as a potent asphaltene inhibitor and dispersant. researchgate.net Asphaltenes are heavy organic molecules in crude oil that can precipitate and deposit in pipelines and reservoirs, causing significant operational problems. researchgate.net DBSA molecules can interact with asphaltene particles through both hydrophobic and acid-base interactions, preventing them from aggregating and depositing. researchgate.netresearchgate.net

Metalworking and Coatings: In metalworking fluids, DBSA and its derivatives act as emulsifiers and corrosion inhibitors. pcc.eu The combination of polyaniline with DBSA (PANI-DBSA) has been shown to form a protective coating on stainless steel, significantly increasing its corrosion resistance in aggressive environments like saltwater. jsirjournal.com The PANI-DBSA coating reduces the corrosion rate and provides a high degree of protection. jsirjournal.com DBSA is also used in various coating formulations. pcc.eu

Agrochemicals: DBSA serves as an emulsifier in pesticide formulations. silverfernchemical.com It helps to create stable mixtures of oil-based active ingredients and water, ensuring the uniform application and effectiveness of agricultural sprays. silverfernchemical.com Its wetting properties also help the formulation spread more evenly over plant surfaces. silverfernchemical.com

Chemical Manufacturing: DBSA is a key intermediate in the production of its corresponding salts (alkylbenzene sulfonates), which are then used in numerous applications. pcc.eu It is also used as a pH regulator in certain chemical processes. pcc.eu

Analytical and Spectroscopic Characterization Methodologies for Dodecyl Sulfophenoxy Benzenesulfonic Acid

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone for the isolation and quantification of Dodecyl(sulfophenoxy)benzenesulfonic acid. Given the compound's anionic and amphiphilic nature, specialized methods are required to achieve optimal separation and analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its high resolution and applicability to non-volatile compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode employed. scielo.br Method development focuses on optimizing the stationary phase, mobile phase composition, and detector settings to achieve sharp, symmetrical peaks with adequate retention.

The selection of a suitable stationary phase, typically a C8 or C18 column, is critical for retaining the molecule via hydrophobic interactions between the dodecyl chain and the alkyl-bonded silica. scielo.br The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comchromforum.org The buffer's pH is adjusted to ensure the sulfonic acid groups are ionized, promoting consistent interaction and peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the compound effectively while also separating it from potential impurities or related isomers. scielo.br UV detection is commonly used, leveraging the aromatic rings' absorbance, typically in the range of 220-230 nm. chromforum.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1 M Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 225 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

While this compound itself is non-volatile and thus unsuitable for direct GC-MS analysis, this technique is invaluable for identifying its degradation products. Environmental or industrial processes can break down the parent molecule into smaller, more volatile fragments. researchgate.net These products may include alkanes, phenols, and benzene (B151609) derivatives resulting from the cleavage of the alkyl chain, ether linkage, or desulfonation.

Prior to analysis, a derivatization step is often required to convert polar degradation products (e.g., phenols, carboxylic acids) into more volatile and thermally stable esters or ethers. Subsequent analysis by GC-MS allows for the separation of these compounds and their identification based on their mass spectra. The fragmentation patterns observed in the mass spectrometer provide definitive structural information about the degradation intermediates. nih.gov

Table 2: Potential Degradation Products of this compound Identifiable by GC-MS

Potential ProductChemical FormulaRationale for Formation
DodecaneC₁₂H₂₆Cleavage of the dodecyl chain from the aromatic ring
Phenol (B47542)C₆H₆OCleavage of the ether bond
Benzenesulfonic acid derivativesC₆H₆O₃SCleavage of the ether bond
Diphenyl etherC₁₂H₁₀ODesulfonation and cleavage of the alkyl chain

Ion-Pair Chromatography for Quantitative Analysis

Ion-Pair Chromatography (IPC) is a powerful variant of RP-HPLC specifically designed for the analysis of ionic compounds like this compound. thermofisher.com This technique enhances the retention and separation of ionic analytes on a reversed-phase column by introducing an ion-pairing reagent into the mobile phase. nih.gov

For an anionic compound like a sulfonic acid, a cationic ion-pairing reagent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium (B224687) hydroxide), is used. thermofisher.com The reagent forms a neutral, hydrophobic ion pair with the analyte in the mobile phase. This neutral complex has a stronger affinity for the non-polar stationary phase, leading to increased retention and improved resolution. The concentration and chain length of the ion-pairing reagent are critical parameters that can be adjusted to fine-tune the separation. IPC is particularly useful for quantitative analysis, as it provides excellent peak shape and reproducibility for ionic species. ijpsr.com

Table 3: Typical Ion-Pair Chromatography Conditions

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water (50:50, v/v) containing 5 mM Tetrabutylammonium Hydroxide (B78521), pH adjusted to 6.5 with phosphoric acid
Flow Rate 1.2 mL/min
Detection UV at 225 nm
Column Temperature 40 °C

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the identity and arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each hydrogen and carbon atom in the this compound molecule.

The ¹H NMR spectrum would show distinct signals corresponding to the aliphatic protons of the dodecyl chain (typically in the 0.8-1.7 ppm region), the aromatic protons on the two different benzene rings (in the 7.0-8.0 ppm region), and protons on carbons adjacent to the ether oxygen. The ¹³C NMR spectrum would similarly display signals for the aliphatic carbons (14-35 ppm) and the aromatic carbons (115-160 ppm). The specific chemical shifts are influenced by the electron-withdrawing effects of the sulfonate and ether groups. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, allowing for unambiguous assignment of all signals and confirming the molecule's precise isomeric structure. conicet.gov.ar

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Alkyl Chain (-CH₃) ~0.9~14
Alkyl Chain (-CH₂-) ~1.2-1.6~22-32
Aromatic Protons/Carbons ~7.0-8.0~115-160
Carbon attached to Ether (C-O) -~150-160
Carbon attached to Sulfonate (C-SO₃) -~140-150

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the key functional groups present in the molecule.

Infrared (IR) Spectroscopy provides a molecular fingerprint by detecting the vibrational frequencies of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. Key bands include strong, sharp peaks for the symmetric and asymmetric S=O stretching of the sulfonate group, C-O-C stretching for the ether linkage, C-H stretching for the aromatic rings, and C-H stretching for the aliphatic dodecyl chain. researchgate.net

Table 5: Characteristic IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)Vibration Type
Sulfonic Acid (S=O) 1180-1200 and 1030-1050Asymmetric and Symmetric Stretching
Aromatic C-H 3000-3100Stretching
Aliphatic C-H 2850-2960Stretching
Aromatic C=C 1450-1600Ring Stretching
Ether (C-O-C) 1200-1280Asymmetric Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to analyze molecules containing chromophores, which are parts of the molecule that absorb light. The two phenyl rings in the this compound structure act as chromophores. The UV-Vis spectrum would show characteristic absorbance maxima in the ultraviolet region (typically between 200 and 300 nm), confirming the presence of the aromatic systems. This technique is often used quantitatively in conjunction with HPLC, where the detector measures the absorbance at a specific wavelength to determine the concentration of the compound. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound, providing precise information on its molecular weight and structure. Due to the compound's polar and non-volatile nature, soft ionization techniques are required for its analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a highly suitable method for analyzing this compound, as it allows for the ionization of polar, thermally labile molecules directly from a solution phase. nih.gov Given the acidic nature of the two sulfonate groups, ESI is typically performed in negative ion mode, which facilitates the deprotonation of the molecule to form gaseous anions. enovatia.com

The analysis of this compound (molecular formula: C24H34O7S2, molecular weight: 498.64 g/mol ) via negative mode ESI-MS is expected to produce several characteristic ions. The most prominent ions would likely be the singly deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 497.16 and the doubly deprotonated molecule [M-2H]²⁻ at an m/z of 248.08. The relative abundance of these ions can be influenced by instrumental parameters such as the pH of the solvent and capillary voltage. nih.gov

Table 1: Expected ESI-MS Ions for this compound

Ion Species Formula Calculated m/z
Singly Deprotonated Molecule [C24H33O7S2]⁻ 497.16

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Characterization and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of this compound by fragmenting a selected precursor ion and analyzing the resulting product ions. This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that serves as a structural fingerprint of the molecule. researchgate.net

For a complex structure like this compound, the doubly charged precursor ion [M-2H]²⁻ (m/z 248.08) would be a prime candidate for MS/MS analysis. While specific experimental data for this compound is not widely published, fragmentation pathways can be predicted based on the known behavior of alkylbenzene sulfonates and diaryl ethers. Key fragmentation mechanisms would include:

Loss of Sulfonate Groups: The most common fragmentation pathway for sulfonated compounds is the neutral loss of sulfur trioxide (SO3, 80 Da).

Ether Bond Cleavage: The C-O-C ether linkage is a likely site for fragmentation.

Alkyl Chain Fragmentation: Cleavage can occur along the C12H25 dodecyl chain.

A plausible fragmentation cascade for the [M-2H]²⁻ ion would involve the initial loss of a neutral SO3 molecule, followed by further cleavages. The resulting daughter ions provide conclusive evidence for the connectivity of the molecular structure.

Table 2: Predicted MS/MS Fragmentation of the [C24H32O7S2]²⁻ Precursor Ion

Precursor m/z Proposed Fragment Ion Proposed Neutral Loss Fragment m/z
248.08 [C24H32O4S]²⁻ SO3 208.08
248.08 [C18H28O4S]⁻ C6H4SO3 356.17

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of this compound by providing a highly accurate mass measurement of the parent ion. scispace.com This allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. Techniques like Orbitrap or time-of-flight (TOF) mass spectrometry can achieve mass accuracies in the low parts-per-million (ppm) range. scispace.com

The theoretical monoisotopic mass of the neutral this compound molecule (C24H34O7S2) is 498.1643 g/mol . HRMS analysis in negative ion mode would confirm the elemental composition by matching the measured m/z of the deprotonated ions to their theoretical values with high precision. For instance, the theoretical exact mass of the doubly deprotonated ion [M-2H]²⁻ is 248.0785. A measured mass within a narrow tolerance (e.g., < 5 ppm) of this value would strongly confirm the molecular formula C24H32O7S2²⁻.

Table 3: Theoretical Exact Masses for HRMS Analysis

Ion Species Molecular Formula Theoretical Monoisotopic Mass (m/z)
[M-H]⁻ [C24H33O7S2]⁻ 497.1569

Surface-Sensitive Analytical Techniques

As a surfactant, the behavior of this compound at interfaces is of primary importance. Surface-sensitive analytical techniques provide molecular-level information about the adsorption, orientation, and morphology of this compound on various surfaces.

X-ray Photoelectron Spectroscopy (XPS) for Interfacial Adsorption Studies

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a surface. researchgate.net When this compound adsorbs onto a substrate from a solution, XPS can be used to quantify the amount of adsorbed surfactant and to gain insight into its molecular orientation at the interface.

An XPS survey scan of a surface with adsorbed this compound would show peaks corresponding to carbon (C 1s), oxygen (O 1s), and sulfur (S 2p). High-resolution scans of these regions provide detailed chemical state information. The S 2p peak at approximately 168-169 eV is characteristic of the sulfonate group (-SO3-), confirming the presence of the surfactant's hydrophilic head. Deconvolution of the C 1s peak can differentiate between carbons in the alkyl chain (C-C, C-H) at ~285 eV and carbons in the aromatic rings bonded to oxygen or sulfur (C-O, C-S) at higher binding energies. The relative intensities of these peaks can provide information about the thickness and uniformity of the adsorbed layer.

Table 4: Expected Core-Level Binding Energies in XPS Analysis

Element Orbital Functional Group Expected Binding Energy (eV)
Sulfur S 2p R-SO3H 168.0 - 169.5
Carbon C 1s C-C, C-H (Alkyl & Aryl) 284.8 - 285.0
Carbon C 1s C-O (Ether), C-S 286.0 - 287.0
Oxygen O 1s S=O (Sulfonate) 532.0 - 533.0

Atomic Force Microscopy (AFM) for Morphological Studies of Adsorbed Layers

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. wiley.com It is ideally suited for studying the morphology of adsorbed surfactant layers in both air and liquid environments. AFM can visualize the aggregation behavior of this compound on a substrate as a function of its concentration.

At low surface coverages, individual surfactant molecules or small, isolated aggregates might be observed. As the concentration increases towards the critical micelle concentration (CMC), these aggregates are expected to grow and adopt specific morphologies, such as hemispherical or cylindrical micelles adsorbed on the surface. Above the CMC, a complete monolayer or more complex bilayer structures could form. AFM imaging can provide quantitative data on the size and distribution of these aggregates, as well as the roughness and thickness of the adsorbed film. This morphological information is crucial for understanding the relationship between the surfactant's molecular structure and its performance in applications such as dispersion, wetting, and emulsification.

Environmental Disposition and Mechanistic Degradation Pathways of Dodecyl Sulfophenoxy Benzenesulfonic Acid

Biodegradation Mechanisms and Microbial Metabolites

There is no available scientific literature detailing the specific microbial processes involved in the breakdown of Dodecyl(sulfophenoxy)benzenesulfonic acid.

Aerobic Biodegradation Pathways and Kinetics

No studies were identified that outline the aerobic degradation pathways or the kinetics of these processes for this compound.

Anaerobic Transformation Processes and Metabolite Identification

Information regarding the transformation of this compound under anaerobic conditions, including the identification of any resulting metabolites, is not available in the scientific literature.

Role of Specific Microbial Communities in Degradation

There is no research identifying specific bacteria, fungi, or microbial consortia responsible for the degradation of this compound.

Abiotic Degradation Processes in Aquatic and Soil Systems

Detailed studies on the non-biological degradation of this specific compound are largely absent from the available literature.

Photolytic Degradation Mechanisms and Quantum Yields

No data could be found on the photolytic degradation of this compound, including its mechanisms or associated quantum yields.

Hydrolysis and Oxidation Pathways in Environmental Matrices

Limited information suggests that the disodium (B8443419) salt of the compound may undergo gradual hydrolysis under alkaline conditions (pH 8–12) at elevated temperatures (50°C). However, comprehensive studies on its hydrolysis and oxidation pathways in relevant environmental matrices like soil and aquatic systems are not available.

Given the absence of detailed research findings, the generation of data tables and a list of specific chemical compounds involved in the degradation pathways is not feasible at this time. Further empirical research is required to elucidate the environmental disposition and degradation of this compound.

Sorption and Transport Phenomena in Environmental Compartments

The environmental transport and partitioning of this compound are largely governed by its sorption behavior in various environmental matrices. As a surfactant, its chemical structure, featuring both hydrophobic (dodecyl chain, benzene (B151609) rings) and hydrophilic (sulfonate and ether groups) moieties, dictates its interaction with soils, sediments, and other particulate matter.

Sorption to Sediments, Soils, and Particulate Matter

The primary mechanisms governing the sorption of these anionic surfactants include hydrophobic interactions between the long alkyl chain and the organic carbon fraction of soils and sediments. Additionally, electrostatic interactions can occur, where the negatively charged sulfonate groups interact with positively charged sites on clay minerals and other soil components. The presence of divalent cations like calcium (Ca²⁺) can also influence sorption, potentially forming bridges between the anionic surfactant and negatively charged particle surfaces.

Research on C12 LAS, a close structural analog, has provided quantitative data on its partitioning behavior. These values are often expressed as the soil-water partitioning coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). A higher Koc value indicates a greater tendency for the compound to associate with organic matter in soil and sediment, thereby reducing its mobility.

Table 1: Sorption Coefficients for C12 Linear Alkylbenzene Sulfonate (LAS)

Parameter Value Matrix Organic Carbon Content Reference
Kd 3210 L/kg Activated Sludge 26% oecd.org
Koc 9076 L/kg Not Specified Not Specified oecd.org

These high Kd and Koc values suggest that this compound is likely to exhibit strong sorption to soils and sediments, particularly those with high organic carbon content. oecd.org This partitioning behavior indicates that a significant fraction of the compound released into the environment will accumulate in benthic sediments and the solid phase of soils.

Mobility and Leaching Potential in Aquatic and Terrestrial Environments

The strong sorption tendency of this compound, inferred from data on its analogs, suggests a low mobility and leaching potential in both aquatic and terrestrial environments. oecd.org Compounds with high Koc values are less likely to be transported with flowing water, either in surface runoff or through the soil profile to groundwater. oecd.org

In aquatic systems, the compound is expected to partition from the water column to suspended particulate matter and bottom sediments. This reduces its concentration in the freely dissolved phase, which is typically the most bioavailable fraction. In terrestrial environments, its strong binding to soil particles limits its downward movement, making groundwater contamination less likely. However, the transport of contaminated soil particles through erosion could contribute to the redistribution of the compound in the landscape.

Environmental Monitoring Methodologies and Occurrence in Environmental Matrices

The detection and quantification of this compound in environmental samples are essential for assessing its environmental exposure and risk. While specific monitoring data for this compound are not widely available, analytical methods developed for other anionic surfactants, particularly LAS, are applicable.

Commonly employed analytical techniques for the determination of LAS in environmental matrices such as water, sediment, and sludge include high-performance liquid chromatography (HPLC) coupled with various detectors. HPLC with UV detection can be used for quantification, and coupling it with mass spectrometry (MS) provides higher selectivity and sensitivity for confirmation and identification of the compound and its degradation products. Sample preparation is a critical step and often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

An extensive monitoring study on LAS provides an indication of the potential concentrations of similar anionic surfactants in the environment. These studies have shown that while wastewater treatment is effective in removing a high percentage of LAS, detectable concentrations can still be found in various environmental compartments.

Table 2: Environmental Concentrations of Linear Alkylbenzene Sulfonate (LAS) in Various Matrices

Environmental Matrix Concentration Range Notes Reference
River Water < 50 µg/L In rivers with low effluent dilution researchgate.net
River Sediment 59.7 - 182.1 µg/g Below outfalls of trickling filter treatment plants researchgate.net
Anaerobically Digested Sludge 10,462 ± 5170 µg/g researchgate.net
Aerobically Digested Sludge 152 ± 119 µg/g researchgate.net

Given the structural similarities, it is plausible that this compound, if used in significant quantities, would be found in similar environmental compartments at comparable concentration ranges. However, without specific monitoring studies for this compound, its actual occurrence and environmental concentrations remain unconfirmed.

Future Research Directions and Emerging Paradigms for Dodecyl Sulfophenoxy Benzenesulfonic Acid

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of alkyl diphenyl ether sulfonates, including Dodecyl(sulfophenoxy)benzenesulfonic acid, involves a two-step process: Friedel-Crafts alkylation followed by sulfonation. google.comgoogle.com Historically, this has relied on catalysts like protonic or Lewis acids and sulfonating agents such as fuming sulfuric acid, which can generate significant waste streams. google.comalfa-chemistry.com The future of its synthesis lies in the adoption of green chemistry principles to mitigate environmental impact and improve efficiency.

Key research thrusts include:

Solid Acid Catalysts: The use of solid acid catalysts in the alkylation step is a promising sustainable alternative. google.com These catalysts can be easily separated from the reaction mixture and potentially regenerated and reused, minimizing waste and improving process economics.

Alternative Sulfonating Agents: Research is focused on optimizing the use of sulfur trioxide as a sulfonating agent. google.com This method can significantly reduce the amount of waste sulfuric acid generated compared to traditional oleum (B3057394) or sulfuric acid processes, aligning with waste prevention goals. google.com

Table 1: Comparison of Synthetic Routes for Alkylated Diphenyl Ether Sulfonates
ParameterConventional Route (e.g., H₂SO₄/Oleum)Emerging Sustainable RouteKey Advantages of Sustainable Route
Alkylation CatalystHomogeneous Lewis/Protonic AcidsHeterogeneous Solid AcidsCatalyst recyclability, reduced waste google.com
Sulfonating AgentOleum, Concentrated H₂SO₄Sulfur Trioxide (SO₃)Higher efficiency, less acid waste google.com
Reaction ConditionsBatch processingContinuous flow / MicroreactorsImproved heat management, higher yield google.com
By-productsLarge volumes of spent acidSignificantly reduced acid wasteLower environmental footprint, cost savings

Advanced Computational Modeling for Predictive Performance and Environmental Fate

The high cost and time associated with experimental ecotoxicological testing have spurred the development of advanced computational models to predict the properties and environmental impact of chemicals like this compound. uninsubria.itnih.gov These in silico tools are becoming indispensable for risk assessment and the design of safer, more effective molecules.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Models: Researchers are developing "local" QSAR models specifically tailored to the chemical class of diphenyl ethers and their sulfonated derivatives. uninsubria.it These models correlate molecular structure with specific endpoints like aquatic toxicity and biodegradability, offering more accurate predictions than general models. uninsubria.itnih.gov They can be used to screen large libraries of potential new molecules and prioritize them for further testing, saving resources and reducing animal testing. uninsubria.it

Environmental Fate Modeling: Computational models are essential for predicting how these surfactants partition in the environment (air, water, soil) and their potential for persistence or bioaccumulation. nih.gov For related compounds like polychlorinated diphenyl ethers (PCDEs), such models have been successfully used to predict key physicochemical properties. nih.gov

Advanced Statistical Methods: Bayesian inference models are being explored to better handle the inherent variability and uncertainty in experimental environmental data, such as biodegradation half-lives. chemrxiv.org This approach allows for the integration of diverse and sometimes incomplete datasets to generate more robust and reliable predictions, improving the quality of data used for training next-generation predictive models. chemrxiv.org

Table 2: Applications of Computational Modeling in Surfactant Research
Modeling TechniquePrimary ApplicationPredicted EndpointsSignificance
QSARHazard Assessment & ScreeningToxicity, Endocrine Disruption, Biodegradability uninsubria.itresearchgate.netPrioritizes chemicals for testing, reduces costs and animal use. uninsubria.it
Environmental Fate ModelsRisk AssessmentPersistence, Bioaccumulation, Mobility nih.govnih.govPredicts environmental concentrations and impact.
Bayesian InferenceData Quality ImprovementUncertainty of half-life data, mean degradation rates chemrxiv.orgEnhances reliability of data for training other models. chemrxiv.org

Exploration in Next-Generation Materials Science and Engineering

The unique molecular structure of this compound, featuring two aromatic rings linked by an ether bond, provides exceptional stability, making it a highly effective emulsifier in the synthesis of advanced polymers. Its role in materials science is expanding beyond a simple process aid to that of a performance-enhancing component.

Emerging applications include:

High-Performance Emulsion Polymers: Alkyl diphenyl ether sulfonates are crucial for emulsion polymerization, a process used to create a wide variety of latexes for paints, adhesives, and coatings. univarsolutions.compcc.eu They enable excellent control over particle size and provide superior stability to the resulting polymer dispersion. univarsolutions.com

Functional Coatings and Adhesives: The incorporation of these surfactants into polymer formulations can significantly improve key properties of the final product. Research shows enhancements in water resistance, corrosion inhibition, scrub resistance, and adhesion to various substrates. univarsolutions.comgoogle.com

Reactive Surfactants: A significant area of innovation is the development of polymerizable versions of these surfactants. google.com By incorporating a reactive group, the surfactant can be chemically bound into the polymer backbone during polymerization. This permanent attachment prevents the surfactant from leaching out over time, which is a common issue with conventional emulsifiers that can lead to increased water sensitivity and reduced long-term durability of the material. google.com

Integration into Green Chemistry and Circular Economy Processes

Aligning the lifecycle of this compound with the principles of green chemistry and the circular economy is a critical future goal. gctlc.org This involves a holistic approach, from feedstock selection and synthesis to end-of-life considerations.

Key research areas are:

Design for Degradation: A core principle of green chemistry is designing molecules that perform their function effectively and then break down into benign substances in the environment. epa.gov Future research will focus on modifying the molecular structure of alkyl diphenyl ether sulfonates to enhance their biodegradability without compromising performance. Studies on the degradation pathways of related ether compounds and sulfonates provide a foundation for this work. nih.govresearchgate.net

Renewable Feedstocks: While currently derived from petrochemical sources, long-term sustainability goals will drive research into producing the building blocks of these surfactants—such as the alkyl chains and aromatic structures—from renewable, bio-based sources.

Circular Economy Contributions: In a circular economy, waste is viewed as a resource. While the direct recycling of surfactants is complex, their role in creating more durable and long-lasting materials contributes to circularity by extending product lifespans. google.com Furthermore, research into the chemical upcycling of waste polymers into valuable aromatic compounds could one day provide a circular feedstock source for the synthesis of surfactants and other specialty chemicals. a-star.edu.sg

Q & A

Basic Research Questions

Q. What physicochemical properties of dodecyl(sulfophenoxy)benzenesulfonic acid are critical for its application as a surfactant in aqueous systems?

  • Methodological Answer : Key properties include solubility in water (10 g/L at 20°C), viscosity (2400 mPa·s), and pH-dependent solubility in alkaline solutions or ethanol . These properties influence micelle formation and surfactant efficiency. For example, solubility in alkaline media enables its use in pH-controlled reactions, while viscosity affects mixing dynamics in emulsions. Researchers should characterize these properties using techniques like dynamic light scattering (DLS) for micelle size or titration for acid strength.

Q. How is this compound structurally characterized in synthetic chemistry research?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard for confirming its structure. For instance, 1H^{1}\text{H} NMR can identify sulfophenoxy and dodecyl chain protons, while MS verifies molecular weight (e.g., 322 g/mol for the acid form) . X-ray diffraction may be used for crystalline derivatives like its sodium salt (C24_{24}H32_{32}Na2_2O7_7S2_2, MW 542.62) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to its corrosive nature (causes severe skin burns) and aquatic toxicity, researchers must use PPE (gloves, goggles) and avoid aqueous discharge without neutralization . Hazardous waste disposal should follow EPA/DEP guidelines, including containment in corrosion-resistant containers .

Advanced Research Questions

Q. How does this compound compare to other acid catalysts (e.g., p-toluenesulfonic acid) in multi-component reactions?

  • Methodological Answer : Comparative studies show its superior catalytic efficiency in one-pot syntheses (e.g., spirooxindole-pyrimidines) due to its amphiphilic nature, which enhances substrate solubility. For example, yields increased by 15–20% compared to silica-based acids under similar conditions . Kinetic studies (e.g., monitoring via HPLC) can quantify turnover rates .

Q. What experimental parameters optimize this compound-catalyzed esterification reactions?

  • Methodological Answer : Key parameters include:

  • Molar ratio : A 1:1.2 alcohol-to-acid ratio maximizes esterification yield (e.g., 92% for benzyl acetate) .
  • Catalyst loading : 0.8–1.2 wt% of reactants balances activity and post-reaction separation .
  • Temperature : Reactions typically proceed at 80–100°C, with higher temperatures accelerating kinetics but risking decomposition .
    Data from factorial design experiments (e.g., Table 2 in ) guide optimization.

Q. How does this compound influence the dielectric properties of graphite-based composites?

  • Methodological Answer : As a surfactant, it enhances dispersion of graphite in polymer matrices, reducing agglomeration. Dielectric constant measurements (via impedance spectroscopy) show a 30–40% increase in conductivity when 2–5 wt% acid is added . Researchers should correlate surfactant concentration with percolation thresholds using SEM/EDS for morphological analysis .

Q. What regulatory constraints apply to the use of this compound derivatives in materials contacting food or biological systems?

  • Methodological Answer : Sodium salts (CAS 28519-02-0) are restricted to ≤0.1% in adhesives and coatings under GB9685-2008 . Compliance requires ICP-MS or HPLC to quantify residual levels, particularly in polymers like ABS or PS .

Key Research Findings

  • Catalytic Versatility : Effective in synthesizing bis(indolyl)methanes (antioxidants) and α-arylated amino esters, with recyclability demonstrated in magnetic nanoparticle-supported systems .
  • Environmental Profile : Non-mutagenic and non-VOC, but requires controlled disposal due to aquatic toxicity .
  • Regulatory Status : Sodium salt is classified as a declarable substance (0.1% limit) in the EU, necessitating rigorous analytical validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.